N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

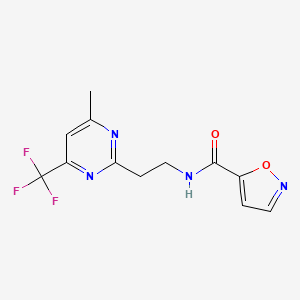

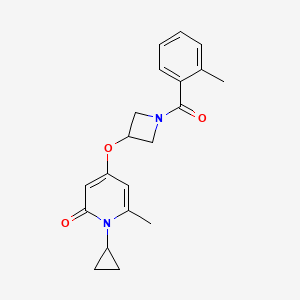

The compound “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a trifluoromethyl group, an isoxazole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and isoxazole rings would likely contribute to the compound’s rigidity, while the trifluoromethyl group could influence its electronic properties.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group could potentially undergo hydrolysis, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility in different solvents .科学研究应用

- Trifluoromethylpyridines (TFMPs) and their derivatives, including the compound , play a crucial role in protecting crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

- In drug discovery, researchers have explored the anti-fibrosis potential of compounds related to our target molecule. Some derivatives have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest a potential role in managing fibrotic diseases .

- Indole derivatives, which share structural features with our compound, have been studied for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, making this an intriguing avenue for further exploration .

Agrochemicals and Crop Protection

Anti-Fibrosis Agents

Anti-HIV-1 Agents

作用机制

Target of Action

It is suggested that the compound may interact with ubiquitin-specific protease 7 (usp7) based on molecular docking results . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme involved in the regulation of multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response .

Mode of Action

The compound’s interaction with its target, usp7, suggests that it may inhibit the deubiquitinating activity of usp7, thereby affecting the stability of various proteins regulated by this enzyme .

Biochemical Pathways

Given the potential target of usp7, it can be inferred that the compound may influence pathways related to cell cycle progression, apoptosis, and dna damage response, as these are known to be regulated by usp7 .

Pharmacokinetics

The presence of a trifluoromethyl group in the compound suggests that it may have enhanced lipophilicity, which could potentially enhance its ability to diffuse into cells .

Result of Action

The compound has been found to exhibit moderate antiproliferative activities against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These results suggest that the compound may induce cell cycle arrest or apoptosis in these cells, thereby inhibiting their proliferation.

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c1-7-6-9(12(13,14)15)19-10(18-7)3-4-16-11(20)8-2-5-17-21-8/h2,5-6H,3-4H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZYZPRGAHBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)

![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)

![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)

![4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene](/img/structure/B2430530.png)

![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![N-(2-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2430540.png)